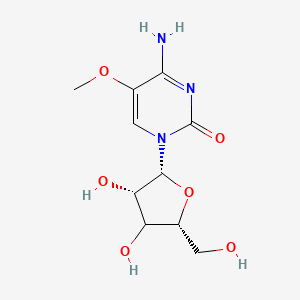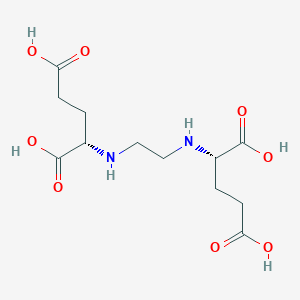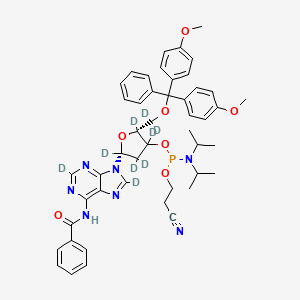
DMT-dA(bz) Phosphoramidite-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMT-dA(bz) Phosphoramidite-d9 is a deuterium-labeled derivative of DMT-dA(bz) Phosphoramidite. This compound is primarily used in the synthesis of DNA oligonucleotides. The deuterium labeling is often employed in research to study the behavior and interactions of molecules in various environments, providing insights into molecular dynamics and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMT-dA(bz) Phosphoramidite-d9 involves several steps:
Protection of the exocyclic amine functions: The exocyclic amine functions are protected by a benzoyl group.
Attachment of the dimethoxytrityl (DMT) group: This step involves the protection of the 5’ hydroxyl group with a DMT group.
The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent any unwanted side reactions. The reactions are usually carried out at room temperature or slightly elevated temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to maintain consistent reaction conditions and improve yield.
Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Quality control: Rigorous testing, including nuclear magnetic resonance (NMR) and mass spectrometry, is conducted to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
DMT-dA(bz) Phosphoramidite-d9 undergoes several types of chemical reactions:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The benzoyl protecting group can be removed under basic conditions.
Deprotection: The DMT group can be removed using acidic conditions.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide is commonly used.
Substitution: Ammonia or methylamine solutions are used to remove the benzoyl group.
Deprotection: Trichloroacetic acid in dichloromethane is used to remove the DMT group.
Major Products Formed
Oxidation: Formation of the corresponding phosphate.
Substitution: Formation of deprotected nucleoside.
Deprotection: Formation of the free hydroxyl group at the 5’ position.
Scientific Research Applications
DMT-dA(bz) Phosphoramidite-d9 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of labeled DNA oligonucleotides for studying molecular interactions and dynamics.
Biology: Employed in the study of DNA replication, transcription, and repair mechanisms.
Medicine: Used in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of high-fidelity DNA sequences for various biotechnological applications.
Mechanism of Action
The primary mechanism of action of DMT-dA(bz) Phosphoramidite-d9 involves its incorporation into DNA sequences during oligonucleotide synthesis. The deuterium labeling allows researchers to track and study the behavior of the synthesized DNA in various environments. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair.
Comparison with Similar Compounds
DMT-dA(bz) Phosphoramidite-d9 can be compared with other similar compounds such as:
DMT-dA(bz) Phosphoramidite: The non-deuterated version used for similar applications but without the benefits of deuterium labeling.
DMT-dC(bz) Phosphoramidite: Used for the synthesis of cytosine-containing oligonucleotides.
DMT-dG(ib) Phosphoramidite: Used for the synthesis of guanine-containing oligonucleotides.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for detailed studies of molecular interactions and dynamics that are not possible with non-labeled compounds.
Properties
Molecular Formula |
C47H52N7O7P |
|---|---|
Molecular Weight |
867.0 g/mol |
IUPAC Name |
N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]-dideuteriomethyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,3,3,4,5-pentadeuteriooxolan-2-yl]-2,8-dideuteriopurin-6-yl]benzamide |
InChI |
InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40?,41-,42-,62?/m1/s1/i28D2,29D2,30D,31D,40D,41D,42D |
InChI Key |
GGDNKEQZFSTIMJ-YVSWMPPOSA-N |
Isomeric SMILES |
[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3(C(C([C@@](O3)([2H])C([2H])([2H])OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)([2H])OP(N(C(C)C)C(C)C)OCCC#N)([2H])[2H])[2H])NC(=O)C7=CC=CC=C7 |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12387458.png)
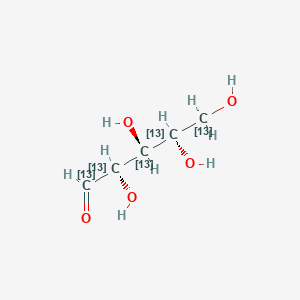
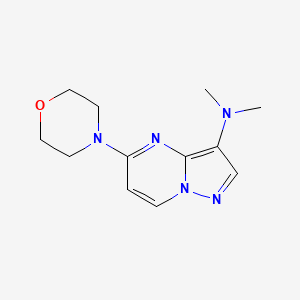
![6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12387489.png)


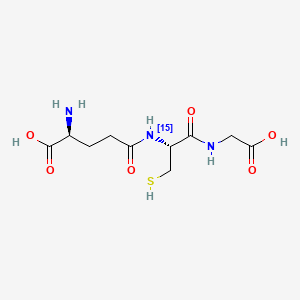
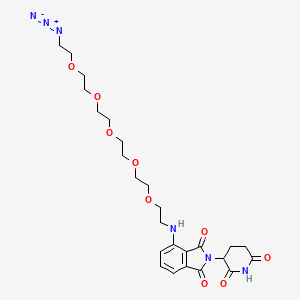
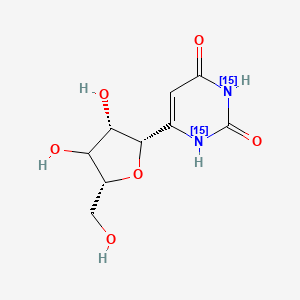

![(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid](/img/structure/B12387522.png)
